molecular formula C12H12F3NO2 B1472613 2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde CAS No. 1446818-58-1

2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde

Cat. No.: B1472613
CAS No.: 1446818-58-1
M. Wt: 259.22 g/mol
InChI Key: CNYHXGWMOXZFSK-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde: is an organic compound characterized by the presence of a morpholine ring and a trifluoromethyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde typically involves the following steps:

    Formation of the Benzaldehyde Core: The starting material, 4-(trifluoromethyl)benzaldehyde, is prepared through the Friedel-Crafts acylation of benzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of 4-(trifluoromethyl)benzaldehyde with morpholine in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(Morpholin-4-yl)-4-(trifluoromethyl)benzoic acid.

    Reduction: 2-(Morpholin-4-yl)-4-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and polymers.

    Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and leading to various biological effects.

Comparison with Similar Compounds

2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde can be compared with other similar compounds such as:

    4-(Trifluoromethyl)benzaldehyde: Lacks the morpholine ring, making it less versatile in terms of chemical reactivity and biological activity.

    2-(Morpholin-4-yl)benzaldehyde: Lacks the trifluoromethyl group, resulting in different physicochemical properties and biological effects.

    2-(Piperidin-4-yl)-4-(trifluoromethyl)benzaldehyde:

The presence of both the morpholine ring and the trifluoromethyl group in this compound makes it unique, offering a combination of enhanced reactivity and biological activity.

Properties

IUPAC Name

2-morpholin-4-yl-4-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c13-12(14,15)10-2-1-9(8-17)11(7-10)16-3-5-18-6-4-16/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYHXGWMOXZFSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 100 mL round-bottom flask was charged with 2-fluoro-4-(trifluoromethyl)benzaldehyde (1.90 g, 9.89 mmol, 1.00 equiv), morpholine (1.30 g, 14.9 mmol, 1.51 equiv), potassium carbonate (3.45 g, 25.0 mmol, 2.52 equiv), and dimethyl sulfoxide (20 mL). The resulting solution was stirred overnight at 100° C. in an oil bath and diluted with H2O (30 mL). The resulting solution was extracted with dichloromethane (2×20 mL) and the organic layers were combined, washed with H2O (3×20 mL), dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was chromatographed on a silica gel column with ethyl acetate/petroleum ether (1/5) to yield 1.06 g (41% yield) of 2-(morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde as yellow oil. LCMS (ESI, m/z): 260 [M+H]+.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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